L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide
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Overview
Description
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a hydroxyethyl group attached to the glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected at the N-terminus, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of substituted derivatives at the hydroxyethyl group.
Scientific Research Applications
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or other proteins. The hydroxyethyl group can enhance its solubility and facilitate interactions with hydrophilic environments. The peptide sequence can mimic natural substrates or inhibitors, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-D-alanyl-L-phenylalanyl-L-glutamyl-L-valyl-L-valyl: Another synthetic peptide with a similar sequence but different amino acid composition.
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: A peptide with a similar backbone but different side chains.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide is unique due to the presence of the hydroxyethyl group, which can influence its solubility, stability, and interactions with biological molecules. This structural feature distinguishes it from other similar peptides and can provide specific advantages in certain applications.
Properties
CAS No. |
83579-01-5 |
---|---|
Molecular Formula |
C25H33N5O6 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C25H33N5O6/c1-16(29-24(35)20(26)13-18-7-9-19(32)10-8-18)23(34)30-21(14-17-5-3-2-4-6-17)25(36)28-15-22(33)27-11-12-31/h2-10,16,20-21,31-32H,11-15,26H2,1H3,(H,27,33)(H,28,36)(H,29,35)(H,30,34)/t16-,20+,21+/m1/s1 |
InChI Key |
NHMQFFYYKMTOEJ-CZAAIQMYSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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